4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with applications in various fields. This compound is characterized by its unique chemical structure, which combines elements of pyran, thiadiazole, and carboxamide functionalities. Such compounds often exhibit interesting biological and chemical properties, making them useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis techniques. A common approach may include the following:
Starting with a 4-methyl-tetrahydro-2H-pyran derivative.
Introduction of the phenylthio group through a nucleophilic substitution reaction.
Formation of the thiadiazole ring via cyclization using appropriate reagents such as thiocarbonyldiimidazole.
Final attachment of the carboxamide group through amidation reactions.
Industrial Production Methods: Scaling up the production of this compound for industrial applications would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced catalytic methods might be employed to enhance efficiency and sustainability.
Types of Reactions
Oxidation: : The thiol group in the phenylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to the corresponding amine under specific conditions.
Substitution: : Various nucleophiles can substitute the phenylthio group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane-THF complex.
Substitution: Strong nucleophiles like alkoxides or amines.
Major Products: The products formed depend on the reaction type and conditions. For example, oxidation can yield sulfoxides, while reduction of the carboxamide group might produce primary amines.
Scientific Research Applications
4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide finds applications across various scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or a pharmaceutical intermediate.
Medicine: : May exhibit therapeutic properties such as antimicrobial or anticancer activities.
Industry: : Utilized in the development of novel materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, often dictated by the functional groups present. For instance, the thiadiazole ring may interact with biological macromolecules, influencing their function. The carboxamide group can form hydrogen bonds with targets, stabilizing the compound’s binding. Pathways such as enzyme inhibition or receptor modulation might be involved.
Comparison with Similar Compounds
When compared with other compounds containing the tetrahydro-2H-pyran or thiadiazole moieties, 4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functionalities. Similar compounds include:
2-amino-5-(phenylthio)-1,3,4-thiadiazole.
N-(4-methylpyran-4-yl)carboxamide derivatives.
This uniqueness imparts distinct chemical reactivity and biological activity, offering advantages in research and application.
Properties
IUPAC Name |
4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-12-14(23-19-18-12)15(20)17-11-16(7-9-21-10-8-16)22-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPGNKOMSRDUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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